molecular formula C9H12BrN3O2S B582284 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine CAS No. 1247942-01-3

1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine

Cat. No.: B582284
CAS No.: 1247942-01-3
M. Wt: 306.178
InChI Key: OKLRVBMAIQLDDZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C9H12BrN3O2S and a molecular weight of 306.18 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a sulfonyl group, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine typically involves multiple steps, starting with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction . The reaction conditions often involve the use of reagents such as bromine, sulfonyl chlorides, and pyrrolidine under controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of the target, while the bromopyridine moiety enhances the compound’s affinity and specificity. The pyrrolidine ring contributes to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2S/c10-7-3-9(5-12-4-7)16(14,15)13-2-1-8(11)6-13/h3-5,8H,1-2,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLRVBMAIQLDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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